molecular formula C19H20N2S2 B2877311 2-(Benzylsulfanyl)-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene CAS No. 1276414-27-7

2-(Benzylsulfanyl)-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene

Cat. No. B2877311
CAS RN: 1276414-27-7
M. Wt: 340.5
InChI Key: GIHDVTXXMFHARJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylsulfanyl)-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene is a chemical compound that belongs to the family of spirocyclic compounds. It is a heterocyclic compound that consists of a spirocyclic ring and a benzylsulfanyl group attached to a thiophene ring. This compound has been of interest to chemists due to its unique structure and potential applications in various fields of research.

Scientific Research Applications

  • Electrochemical Reduction : A study by Zhou et al. (2010) investigated the electrochemical reduction of 2,3-diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene. They found that electro-reduction yields two two-electron processes, while a four-electron product results from Birch synthesis (Zhou et al., 2010).

  • Regioselective Synthesis : Farag et al. (2008) synthesized several 1,2-diazaspiro[4,4]nona-2,8-diene-6-one derivatives using cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives. These compounds were further reacted to produce 1,2,7,8-tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives (Farag et al., 2008).

  • Fluorinated Spiro Compounds : Kovtonyuk et al. (2005) reported the formation of fluorinated 1-oxaspiro[2.5]octa-4,7-dienes from polyfluorinated cyclohexa-2,5-dienones with diazomethane. These compounds further reacted with aryl and 2-chloroethyl isocyanates to form fluorinated dihydro-1,3-benzoxazol-2(3H)-ones (Kovtonyuk et al., 2005).

  • Oxidative Cyclization : Martin‐Lopez and Bermejo (1998) described the synthesis of diazaspiro compounds, including 6-benzyloxycarbonyl-1-oxa-6-azaspiro[4.5]decan-2-one, via oxidative cyclization processes. The stereochemistry of these cyclization processes was also discussed (Martin‐Lopez & Bermejo, 1998).

  • Catalyst-Free Synthesis : Aggarwal et al. (2014) achieved the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones and 3-thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-triones through a double Michael addition reaction. This synthesis was performed in the absence of a catalyst and confirmed by X-ray analysis (Aggarwal et al., 2014).

properties

IUPAC Name

3-benzylsulfanyl-2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2S2/c1-3-8-15(9-4-1)14-23-18-17(16-10-7-13-22-16)20-19(21-18)11-5-2-6-12-19/h1,3-4,7-10,13H,2,5-6,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHDVTXXMFHARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=N2)SCC3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylsulfanyl)-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene

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